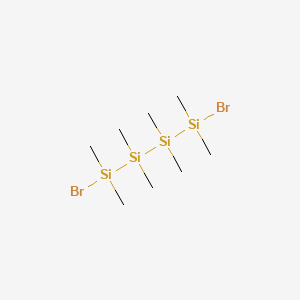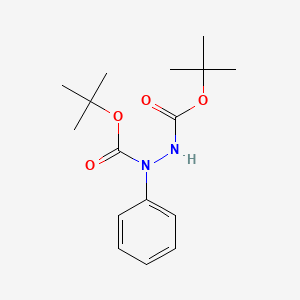
1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C18H28N2O4 It is a derivative of hydrazine, featuring two ester groups and a phenyl group attached to the hydrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester typically involves the esterification of 1,2-hydrazinedicarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The phenyl group is introduced through a subsequent reaction with phenylhydrazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of hydrazones or azines.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted phenyl derivatives or modified ester groups.
Aplicaciones Científicas De Investigación
1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active hydrazine derivatives, which can then interact with biological molecules. The phenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Hydrazinedicarboxylic acid, diethyl ester: Similar in structure but with ethyl groups instead of tert-butyl groups.
1,2-Hydrazinedicarboxylic acid, 1-(4-fluoro-3,5-dimethylphenyl)-, 1,2-bis(1,1-dimethylethyl) ester: Contains a fluorinated phenyl group, offering different reactivity and properties.
Uniqueness
1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester is unique due to its combination of tert-butyl ester groups and a phenyl group, which confer distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
65578-58-7 |
|---|---|
Fórmula molecular |
C16H24N2O4 |
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-phenylcarbamate |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-18(12-10-8-7-9-11-12)14(20)22-16(4,5)6/h7-11H,1-6H3,(H,17,19) |
Clave InChI |
MUHKSPMVYCMXOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NN(C1=CC=CC=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


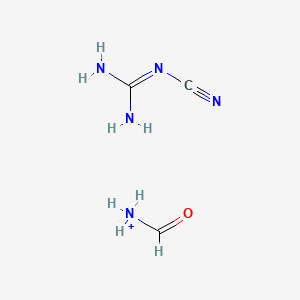
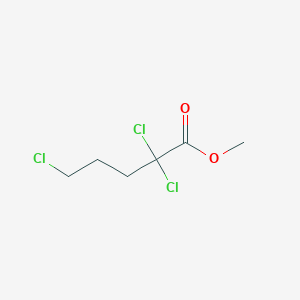
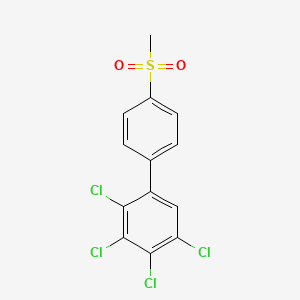

![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)



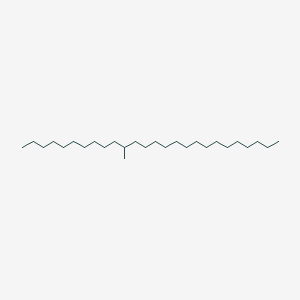
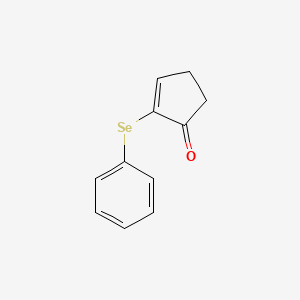
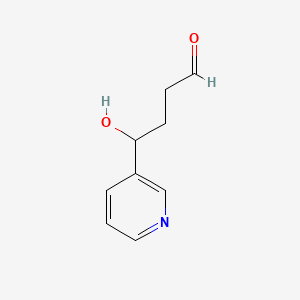
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)

